AMG-3969

GK-GKRP disruption IC50 comparison SAR analysis

AMG-3969 is a potent, metabolically stable GK-GKRP disruptor (IC50=4 nM) with 75% oral bioavailability in rats. Unlike direct GK activators, it selectively lowers blood glucose only in hyperglycemic states, minimizing hypoglycemia risk (GKAs OR 1.88). Validated in db/db, ob/ob, and DIO mouse models; a single 100 mg/kg oral dose reduces fed glucose by 56% within 8 h. Essential for hepatic glucose regulation and diabetes research. Order high-purity AMG-3969 for reproducible, mechanistic studies.

Molecular Formula C21H20F6N4O3S
Molecular Weight 522.5 g/mol
Cat. No. B8500690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-3969
Molecular FormulaC21H20F6N4O3S
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N
InChIInChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)
InChIKeySIFKNECWLVONIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG-3969: A Potent and Selective GK-GKRP Disruptor for Diabetes Research


AMG-3969 (CAS 1361224-53-4) is a potent, metabolically stable small-molecule disruptor of the protein-protein interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP), developed by Amgen for type 2 diabetes research [1]. This compound functions by binding to GKRP, preventing the nuclear sequestration and inactivation of GK, thereby increasing cytosolic GK levels and enhancing hepatic glucose uptake [1]. AMG-3969 exhibits an IC50 of 4 nM in disrupting the GK-GKRP interaction [2] and demonstrates robust oral bioavailability (75% in rats) [1], [3]. Critically, its mechanism of action is distinct from direct GK activators, offering a differentiated pharmacological profile with a reduced potential for inducing hypoglycemia [1].

Why AMG-3969 Cannot Be Replaced by General GK Activators or Other GK-GKRP Disruptors


Generic substitution of AMG-3969 with alternative compounds targeting the GK pathway—such as direct GK activators (GKAs) or other GK-GKRP disruptors like AMG-1694—is scientifically unjustified due to key quantitative and mechanistic differences. GKAs, while effective in lowering blood glucose, are associated with a significantly higher risk of hypoglycemia and adverse metabolic effects, as evidenced by clinical meta-analyses showing increased hypoglycemia risk (OR 1.88, P<0.001) and elevated triglycerides (WMD 0.308 mmol/L, P<0.001) [1], [2]. In contrast, AMG-3969's disruption of the GK-GKRP interaction provides glucose-lowering effects that are restricted to hyperglycemic states, thereby minimizing hypoglycemic risk [3]. Furthermore, AMG-3969 demonstrates superior potency (IC50 of 4 nM) and improved metabolic stability compared to the earlier-generation disruptor AMG-1694 (IC50 of 7 nM) [4]. These quantifiable differences in potency, safety profile, and pharmacokinetics render AMG-3969 a non-interchangeable, specialized tool for precise mechanistic studies.

AMG-3969: Head-to-Head Quantitative Evidence for Differentiated Selection


Superior In Vitro Potency: AMG-3969 vs. AMG-1694 in Disrupting the GK-GKRP Interaction

AMG-3969 demonstrates a 1.75-fold higher potency in disrupting the GK-GKRP protein-protein interaction compared to its closest analog, AMG-1694. The IC50 value for AMG-3969 is 4 nM [1], while AMG-1694 exhibits an IC50 of 7 nM [2]. This quantitative difference is derived from an extensive structure-activity relationship (SAR) study that optimized the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series, guided by X-ray co-crystal structures with human GKRP [1].

GK-GKRP disruption IC50 comparison SAR analysis

Enhanced Cellular Activity: AMG-3969's EC50 in Promoting GK Translocation

In a functional cellular context using isolated hepatocytes, AMG-3969 potently reverses the inhibitory effect of GKRP on GK activity and promotes GK translocation with an EC50 of 0.202 μM [1], [2]. While a direct cellular EC50 for the comparator AMG-1694 is not available in the same assay system, the superior biochemical IC50 of AMG-3969 (4 nM) over AMG-1694 (7 nM) [3] provides a strong class-level inference for its enhanced cellular activity. This cellular potency is a critical determinant of its pharmacodynamic effect.

Cellular efficacy EC50 GK translocation Hepatocyte assay

Robust In Vivo Glycemic Control: AMG-3969 Achieves 56% Blood Glucose Reduction in Diabetic Mice

In a db/db mouse model of type 2 diabetes, a single oral dose of AMG-3969 (100 mg/kg) led to a significant and robust 56% reduction in fed blood glucose levels at the 8-hour time point compared to vehicle control [1], [2]. This efficacy was observed across multiple diabetic models (db/db, ob/ob, and diet-induced obese mice) in a dose-dependent manner, while having no effect on blood glucose in normoglycemic C57BL/6 mice [1]. This in vivo performance validates the compound's mechanism of action and its potential as a tool for studying glucose homeostasis.

In vivo efficacy Blood glucose reduction db/db mouse model Dose-response

Mechanism-Based Selectivity: AMG-3969's Glucose-Lowering is Restricted to Diabetic States, Mitigating Hypoglycemic Risk

A key differentiation of AMG-3969 from the class of direct glucokinase activators (GKAs) is its mechanism-based selectivity for hyperglycemic states. While GKAs lower blood glucose in both diabetic and normoglycemic animals, thereby carrying a significant risk of hypoglycemia (meta-analysis OR 1.88, P<0.001) [1], AMG-3969's glucose-lowering effect is restricted to diabetic models (db/db, ob/ob, DIO mice) and has no effect on normoglycemic C57BL/6 mice [2]. This fundamental difference stems from AMG-3969's action on the GK-GKRP complex, which is a regulatory mechanism that becomes rate-limiting only under hyperglycemic conditions.

Hypoglycemia risk Selectivity profile Mechanism of action Safety differentiation

Optimized Oral Bioavailability: AMG-3969 Achieves 75% in Rats, Enabling Consistent In Vivo Dosing

AMG-3969 was specifically optimized through structure-based drug design to achieve improved pharmacokinetic properties over earlier lead compounds. In rats, AMG-3969 demonstrates an oral bioavailability of 75% [1], [2]. This high bioavailability is a result of efforts to improve metabolic stability and is a key feature that distinguishes it from less optimized analogs in the same chemical series, which may have lower or more variable exposure [2]. This PK profile directly supports the robust and consistent in vivo efficacy observed in diabetic models.

Pharmacokinetics Oral bioavailability In vivo PK Metabolic stability

Optimal Research and Industrial Applications for AMG-3969 Based on Verified Evidence


Target Validation and Mechanistic Studies of Hepatic Glucose Metabolism

AMG-3969 is the optimal tool compound for researchers investigating the role of the GK-GKRP interaction in hepatic glucose regulation. Its high potency (IC50 = 4 nM) and cellular efficacy (EC50 = 0.202 μM) ensure robust target engagement in isolated hepatocytes and in vivo liver models [1], [2]. The compound's selectivity for hyperglycemic states [3] allows for clean mechanistic studies without the confounding risk of hypoglycemia, making it ideal for dissecting the specific contributions of GK translocation to glucose uptake, glycogen synthesis, and suppression of gluconeogenesis.

Preclinical Efficacy Testing in Type 2 Diabetes Rodent Models

For in vivo pharmacology studies in diabetic rodent models (db/db, ob/ob, and diet-induced obese mice), AMG-3969 offers a validated and predictable pharmacodynamic response. A single oral dose of 100 mg/kg reliably achieves a 56% reduction in fed blood glucose within 8 hours [3], [4]. Combined with its favorable oral bioavailability (75% in rats) [3], [5], AMG-3969 provides a consistent and reproducible tool for evaluating the therapeutic potential of GK-GKRP disruption in a preclinical setting, facilitating dose-response studies and chronic treatment paradigms.

Comparative Pharmacology: Benchmarking GK-GKRP Disruption vs. Direct GK Activation

AMG-3969 serves as a critical comparator compound in studies designed to differentiate the therapeutic index and mechanism of action between GK-GKRP disruptors and direct GK activators (GKAs). Its glucose-lowering effect is restricted to diabetic animals, in stark contrast to the non-selective glucose lowering of GKAs which is associated with a significantly increased risk of hypoglycemia (OR 1.88) [3], [6]. Researchers can use AMG-3969 to model the potential safety benefits of targeting the GK-GKRP interaction and to investigate the downstream metabolic consequences of this distinct mechanism, providing a valuable reference point for drug discovery programs.

Biomarker Discovery and Pharmacodynamic Readout Development

Given its well-characterized in vivo efficacy and mechanism of promoting GK translocation [3], AMG-3969 is an excellent tool for identifying and validating pharmacodynamic biomarkers of GK-GKRP disruption. Researchers can utilize this compound in acute and chronic dosing studies to correlate changes in hepatic GK localization, gene expression profiles, or circulating metabolites with the observed glucose-lowering effect. The high oral bioavailability [5] ensures robust and consistent target engagement, providing a reliable system for biomarker discovery and validation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-3969

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.